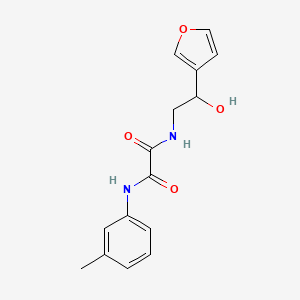

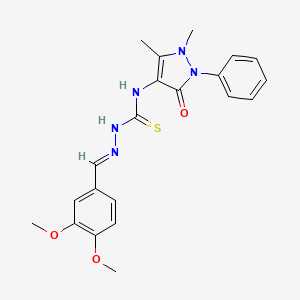

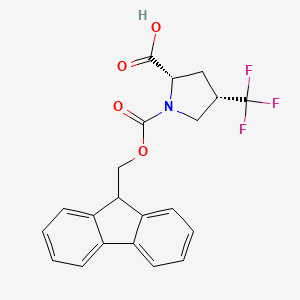

![molecular formula C18H13N3O4S B2955250 (Z)-2-methoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865181-69-7](/img/structure/B2955250.png)

(Z)-2-methoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the development of various drugs .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzothiazole derivatives are known to participate in a variety of chemical reactions. Their reactivity can be influenced by the presence of functional groups such as the nitro group in this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a nitro group could enhance its reactivity .Scientific Research Applications

Anti-Infective Applications

Thiazolides, including compounds structurally related to (Z)-2-methoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide, have shown broad-spectrum activities against a range of pathogens. Studies have demonstrated their effectiveness against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. Nitazoxanide, a parent compound in the thiazolide class, and its derivatives have been particularly noted for their activities against microaerophilic bacteria and parasites, as well as their ability to trigger apoptosis in proliferating mammalian cells, potentially explaining their activities against intracellular pathogens (Hemphill, Müller, & Müller, 2012).

Anticancer and Antimicrobial Evaluation

Thiazolidinone derivatives, which share structural similarities with the compound of interest, have been synthesized and evaluated for their antimicrobial and anticancer potentials. Certain derivatives have been found to be highly active antimicrobial agents and have shown promising anticancer activity in vitro. Quantitative structure-activity relationship (QSAR) studies indicate the importance of specific molecular features in describing the activity of these compounds, highlighting the potential for future drug design and development (Deep et al., 2016).

Antioxidative Potential

Research has also explored the antioxidative potential of novel nitro and amino-substituted benzimidazole/benzothiazole-2-carboxamides. These studies have evaluated their antioxidative activity in vitro and the antiproliferative activity in human cancer cells, identifying compounds with significant antioxidative capacity. This suggests the potential for these compounds to serve as antioxidants in biological systems, with implications for cancer treatment and prevention (Cindrić et al., 2019).

Structure-Function Relationship in Apoptosis Induction

The structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells has been studied, revealing that specific structural features of thiazolides are crucial for their ability to induce cell death. These findings provide insight into the molecular mechanisms underlying the anticancer activities of thiazolides and suggest strategies for the design of new anticancer agents (Brockmann et al., 2014).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-methoxy-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4S/c1-3-10-20-14-9-8-12(21(23)24)11-16(14)26-18(20)19-17(22)13-6-4-5-7-15(13)25-2/h1,4-9,11H,10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPSWEJVGSVQRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

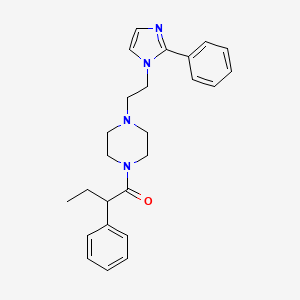

![2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-(2-thienylmethyl)propanamide](/img/structure/B2955169.png)

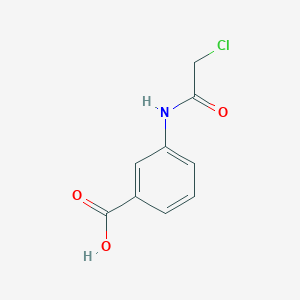

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-bromo-5-methoxyphenyl)methanone](/img/structure/B2955177.png)

![3a-Methyl-decahydro-benzo[d]pyrrolo[1,2-a]-imidazol-1-one](/img/structure/B2955179.png)

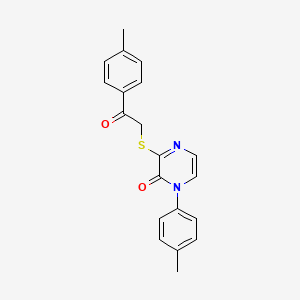

![3-Ethyl-7-[4-(4-nitrophenyl)piperazin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2955184.png)

![(Z)-3-butyl-5-((9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2955186.png)